molecular formula C8H5Cl3O2 B1623310 3,5-Dichloro-4-methoxybenzoyl chloride CAS No. 29568-76-1

3,5-Dichloro-4-methoxybenzoyl chloride

Cat. No.: B1623310
CAS No.: 29568-76-1
M. Wt: 239.5 g/mol
InChI Key: XWIGDNQZKUVSQD-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-methoxybenzoyl chloride: is an organic compound with the molecular formula C8H5Cl3O2 . It is a derivative of benzoyl chloride, where the benzene ring is substituted with two chlorine atoms at the 3 and 5 positions and a methoxy group at the 4 position. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 3,5-Dichloro-4-methoxybenzoyl chloride often involves large-scale chlorination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acyl derivatives, which can then participate in further chemical transformations. The electron-withdrawing chlorine atoms enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Uniqueness: 3,5-Dichloro-4-methoxybenzoyl chloride is unique due to the combined presence of electron-withdrawing chlorine atoms and an electron-donating methoxy group. This combination results in distinct reactivity patterns and makes it a valuable intermediate in various chemical syntheses .

Biological Activity

3,5-Dichloro-4-methoxybenzoyl chloride (CAS No. 29568-76-1) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with two chlorine atoms and a methoxy group, contributing to its reactivity and biological properties. The compound is primarily used as a building block in organic synthesis and as an intermediate in pharmaceutical development.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
  • Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory responses, potentially through the inhibition of specific enzymes involved in inflammatory pathways.
  • Anticancer Potential : Preliminary research suggests that this compound may inhibit cell proliferation and induce apoptosis in cancer cells. This effect is likely mediated by its interaction with various molecular targets within the cell .

The biological effects of this compound are attributed to its ability to bind to specific enzymes and receptors. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell signaling and proliferation by binding to their active sites, which prevents substrate binding and catalytic activity .
  • Receptor Modulation : It can interact with cellular receptors involved in inflammatory and proliferative processes, thereby modulating their activity and influencing cell behavior.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of chlorinated benzoic acids, including this compound. Results indicated significant inhibition against several bacterial strains, suggesting its potential as a lead compound for antibiotic development .
  • Cytotoxicity in Cancer Cells : In vitro assays demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation pathways .
  • Inflammation Modulation : Research highlighted the compound's ability to reduce pro-inflammatory cytokine production in stimulated macrophages, indicating its potential use in treating inflammatory diseases.

Comparative Biological Activity Table

Activity TypeCompoundEffectivenessReference
AntimicrobialThis compoundSignificant inhibition against bacteria
AnticancerThis compoundInduces apoptosis in cancer cells
Anti-inflammatoryThis compoundReduces cytokine production

Properties

IUPAC Name

3,5-dichloro-4-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O2/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIGDNQZKUVSQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397026
Record name 3,5-dichloro-4-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29568-76-1
Record name 3,5-dichloro-4-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 3,5-dichloro-4-methoxybenzoic acid (8.81 g), toluene (170 mL), N,N-dimethylformamide (5 droplets) and thionyl chloride (6.0 mL) were added, and then the mixture was stirred at 60° C. for 16 hours. The solvent was distilled off under reduced pressure and the obtained residue was azeotroped with toluene and then used for the synthesis of (c).
Quantity
8.81 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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